(5-(Furan-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate
Description
(5-(Furan-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Propriétés
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1-methylsulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6S/c1-24(19,20)17-6-4-11(5-7-17)15(18)22-10-12-9-14(23-16-12)13-3-2-8-21-13/h2-3,8-9,11H,4-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWLGFBHVYVQIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)OCC2=NOC(=C2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Cyclocondensation of Chalcone Derivatives
A widely adopted method involves the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride. For Compound X , furan-substituted chalcones serve as precursors:
- Chalcone Preparation : Condense furfural (1.0 equiv) with acetophenone derivatives (1.2 equiv) in ethanol/NaOH (10%) at 0–5°C.
- Isoxazole Formation : Treat chalcone (1.0 equiv) with hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (2.0 equiv) in refluxing ethanol (4–6 h).
- Methylation : React isoxazole-3-methanol (1.0 equiv) with methyl iodide (1.2 equiv) in DMF/K2CO3 (yield: 68–72%).
Key Data :
| Starting Material | Product | Yield (%) | Regioselectivity |
|---|---|---|---|
| 3-(Furan-2-yl)-1-phenylprop-2-en-1-one | 5-(Furan-2-yl)isoxazole | 78 | 3-substituted |
Metal-Free [3+2] Cycloaddition
To avoid transition-metal residues (critical for pharmaceutical applications), nitrile oxides generated in situ from hydroximoyl chlorides react with acetylene derivatives:
- Nitrile Oxide Precursor : Chlorooxime (1.0 equiv)
- Dipolephile : Propargyl alcohol (1.1 equiv)
- Base : Et3N (2.0 equiv) in CH2Cl2 at 0°C → RT
- Yield : 82% (5-substituted isoxazole)
Synthesis of 1-(Methylsulfonyl)piperidine-4-carboxylic Acid
Sulfonylation of Piperidine-4-carboxylic Acid
- Protection : Treat piperidine-4-carboxylic acid (1.0 equiv) with Boc2O (1.2 equiv) in THF/H2O (yield: 95%).
- Sulfonylation : React Boc-protected piperidine (1.0 equiv) with methanesulfonyl chloride (1.5 equiv) in CH2Cl2/Et3N (0°C → RT, 2 h).
- Deprotection : Remove Boc group using TFA/CH2Cl2 (1:1, 1 h).
- Isolation : Precipitate with Et2O, filter, and dry (overall yield: 74%).
Critical Note : Direct sulfonylation without protection leads to over-sulfonylation at both nitrogen and oxygen sites (yield drop to <40%).
Esterification and Final Coupling
Steglich Esterification
Activate the piperidine carboxylic acid using EDCI/HOBt system:
Procedure :
- Activation : Stir 1-(methylsulfonyl)piperidine-4-carboxylic acid (1.0 equiv) with EDCI (1.2 equiv) and HOBt (1.1 equiv) in anhydrous DMF (30 min, N2 atmosphere).
- Coupling : Add (5-(furan-2-yl)isoxazol-3-yl)methanol (1.05 equiv) and DIPEA (2.0 equiv). React 12–16 h at RT.
- Workup : Extract with EtOAc, wash with NaHCO3 (sat.) and brine.
- Purification : Silica gel chromatography (Hexane/EtOAc 3:1 → 1:1) yields Compound X (63%).
Comparative Data :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 63 |
| DCC/DMAP | CH2Cl2 | 0 → 25 | 58 |
| CDI | THF | 40 | 49 |
Alternative Routes and Optimization
One-Pot Tandem Synthesis
Recent advances enable concurrent isoxazole formation and esterification:
Protocol :
- Generate nitrile oxide from furan-2-carbaldehyde oxime (Clorox®/NaOCl oxidation).
- Cycloadd with propargyl methyl carbonate in presence of piperidine sulfonate.
- Yield : 54% (lower than stepwise but reduces purification steps).
Analytical Characterization
Compound X was validated via:
Analyse Des Réactions Chimiques
Types of Reactions
(5-(Furan-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The isoxazole ring can be reduced to form amines or other derivatives.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
Antimicrobial Activity
One of the prominent applications of this compound is its potential as an antimicrobial agent. Research indicates that derivatives of isoxazolines, including those containing furan moieties, exhibit significant activity against various pathogens.
Case Studies
- A study highlighted the effectiveness of oxazolidinone derivatives against Gram-positive bacteria, including resistant strains such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism involves inhibiting protein synthesis by targeting the ribosomal initiation complex, which is crucial for bacterial survival .
- Another investigation into the structural modifications of isoxazole derivatives demonstrated enhanced antimicrobial properties, suggesting that similar modifications to (5-(Furan-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate could yield potent antimicrobial agents .
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Research into related compounds has revealed their potential to inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory process.
Case Studies
- A recent study focused on pyrazole-linked compounds demonstrated significant COX-II inhibitory activity with minimal ulcerogenic effects, indicating a favorable safety profile for anti-inflammatory treatments. The findings suggest that the incorporation of isoxazole and furan structures could enhance anti-inflammatory efficacy .
Drug Design and Development
The design of new drugs often involves the exploration of bioisosteres—molecules that have similar physical or chemical properties but differ in structure. The application of (5-(Furan-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate in drug design is significant due to its unique structural features.
Case Studies
- Research on bioisosteres has shown that modifying certain functional groups can lead to improved potency and selectivity in drug candidates. For instance, studies have indicated that the introduction of furan and isoxazole groups can enhance the pharmacokinetic profiles of compounds targeting specific biological pathways .
Summary Table of Applications
Mécanisme D'action
The mechanism of action of (5-(Furan-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate
- (5-(Pyridin-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate
Uniqueness
(5-(Furan-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its thiophene and pyridine analogs. These differences can influence the compound’s reactivity, biological activity, and overall utility in various applications .
Activité Biologique
The compound (5-(Furan-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 316.34 g/mol. Its structure comprises a furan ring fused with an isoxazole moiety, linked to a piperidine ring substituted with a methylsulfonyl group.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antibacterial activity. For instance, derivatives containing piperidine rings have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may act as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in the treatment of Alzheimer's disease, enhancing cholinergic transmission . The binding affinity to these enzymes can be quantitatively assessed using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.
Anticancer Activity
Compounds similar to (5-(Furan-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate have been studied for their antiproliferative effects against various cancer cell lines. For example, benzoylpiperidine derivatives have demonstrated IC50 values ranging from 7.9 to 92 µM across different cancer types . The proposed mechanism includes the induction of apoptosis and inhibition of tumor growth through various signaling pathways.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of synthesized isoxazole derivatives against Pseudomonas aeruginosa and Salmonella Typhi, showing promising results with minimum inhibitory concentrations (MIC) below 100 µg/mL .
- Enzyme Inhibition : In vitro assays demonstrated that the compound inhibited AChE with an IC50 value of approximately 50 nM, indicating strong potential for neuroprotective applications .
- Anticancer Effects : A recent investigation into similar piperidine derivatives revealed significant cytotoxic effects on human breast cancer cells, with IC50 values between 10 and 30 µM, suggesting that modifications to the piperidine framework could enhance anticancer activity .
Data Summary
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis optimization should focus on reaction conditions derived from structurally analogous compounds. Key parameters include:
- Solvent selection : Ethanol or methanol for esterification/sulfonylation steps, as these solvents enhance yields (77–89%) in similar reactions .
- Catalysts : Use of KCO or NaOAc for nucleophilic substitutions, as demonstrated in the synthesis of pyrazole-4-carboxylate derivatives .
- Reaction time : 9–13 hours, balancing yield and side-product formation .
- Purification : Column chromatography with gradients optimized for polar groups (e.g., methylsulfonyl and carboxylate moieties).
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Methodological Answer : A multi-technique approach is essential:
- IR spectroscopy : Confirm functional groups (e.g., C=O stretch of carboxylate at ~1700 cm, S=O stretch of methylsulfonyl at ~1350 cm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
- HPLC validation : Use ammonium acetate buffer (pH 6.5) for mobile phase, as per pharmacopeial standards for sulfonamide analogs .
- H/C NMR : Assign signals for the furan, isoxazole, and piperidine rings, referencing deuterated DMSO or CDCl solvents .
Q. How should stability studies be designed for this compound under varying storage conditions?
- Methodological Answer : Accelerated stability testing under ICH guidelines:
- Temperature : 40°C (for thermal degradation assessment).
- Humidity : 75% RH to evaluate hydrolysis susceptibility of the ester and sulfonamide groups.
- Light exposure : UV-Vis spectroscopy to detect photodegradation of the furan ring .
Advanced Research Questions
Q. How can contradictory results in biological activity assays (e.g., anti-inflammatory vs. pro-ulcerogenic effects) be resolved?
- Methodological Answer : Address contradictions via:
- Dose-response profiling : Test multiple concentrations (e.g., 10–100 mg/kg) to identify therapeutic windows .
- Orthogonal assays : Compare in vitro COX inhibition (anti-inflammatory) with in vivo gastric pH monitoring (ulcerogenicity) .
- Structural analogs : Cross-reference with SAR data from pyrazole and triazole derivatives to identify toxicity-linked substituents .
Q. What computational and experimental approaches are suitable for identifying the molecular target(s) of this compound?
- Methodological Answer : Combine:
- Molecular docking : Screen against databases (e.g., PDB) using the furan-isoxazole motif as a pharmacophore, similar to triazole-based enzyme inhibitors .
- Proteomics : Affinity chromatography coupled with LC-MS/MS to isolate binding proteins.
- Kinase/GPCR panels : High-throughput screening to narrow down target families .
Q. How can in silico and in vitro methods predict the ADMET profile of this compound?
- Methodological Answer : Use tiered toxicity prediction:
- In silico : QSAR models (e.g., SwissADME) to assess logP (<3 for bioavailability) and PAINS filters for off-target effects .
- In vitro : Cytochrome P450 inhibition assays (CYP3A4/CYP2D6) and Caco-2 cell permeability tests .
- In vivo : Acute toxicity studies in rodents (LD determination) with histopathological analysis of liver/kidney tissues .
Q. What strategies validate analytical methods for quantifying this compound in biological matrices?
- Methodological Answer : Follow pharmacopeial validation protocols:
- Linearity : R ≥0.99 across 1–100 µg/mL range.
- Recovery : Spike-and-recovery tests in plasma (85–115% acceptable).
- Precision : ≤15% RSD for intra-/inter-day replicates.
- Reference standards : Use ammonium acetate buffer (pH 6.5) for HPLC, as standardized for sulfonamide analogs .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodological Answer : Prioritize modifications based on:
- Isoxazole ring : Introduce electron-withdrawing groups (e.g., NO) to enhance metabolic stability, as seen in pyrazole-carboximidamide derivatives .
- Methylsulfonyl group : Replace with sulfonamide or sulfonic acid to modulate solubility and target affinity .
- Piperidine carboxylate : Explore ester-to-amide conversion to improve CNS penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
